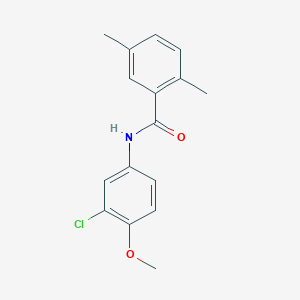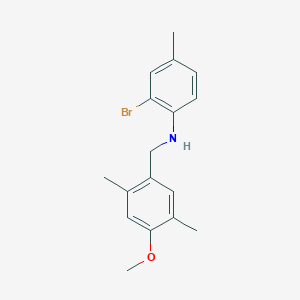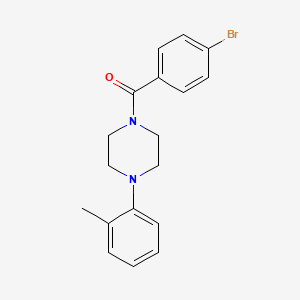
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide acts as a selective beta-3 adrenergic receptor agonist, which activates the beta-3 adrenergic receptors in adipose tissue and skeletal muscle. This leads to the activation of the cAMP-PKA signaling pathway, which stimulates lipolysis and thermogenesis, resulting in increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and improve insulin sensitivity in animal models and human clinical trials. It also reduces body weight and fat mass, and improves glucose tolerance and lipid metabolism. Additionally, it has been shown to have anti-inflammatory effects and to protect against diet-induced liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide is a useful tool for studying the beta-3 adrenergic receptor signaling pathway and its effects on energy metabolism and glucose homeostasis. However, it has some limitations in terms of its selectivity and potency, which may affect its applicability in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could further our understanding of the therapeutic potential of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide. These include the development of more selective and potent beta-3 adrenergic receptor agonists, the investigation of the effects of this compound on other metabolic pathways, and the exploration of its potential as a treatment for other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease.
In conclusion, this compound is a promising compound for the development of new treatments for obesity, diabetes, and other metabolic disorders. Its mechanism of action, biochemical and physiological effects, and potential applications in scientific research make it a valuable tool for investigating the underlying mechanisms of these conditions and developing new therapeutic strategies.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide can be synthesized through a multistep process, starting with the reaction of 3-chloro-4-methoxyaniline with 2,5-dimethylbenzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions, including amidation, chlorination, and reduction, to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve insulin sensitivity, making it a promising candidate for the development of new drugs for these conditions.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)13(8-10)16(19)18-12-6-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZZFIPUIIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B5770125.png)

![1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)


![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)

![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}propanohydrazide](/img/structure/B5770195.png)

![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)

![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)